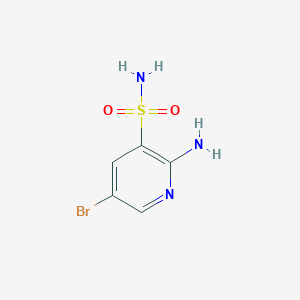

2-Amino-5-bromopirimidina-3-sulfonamida

Descripción general

Descripción

2-Amino-5-bromopyridine-3-sulfonamide is a brominated aromatic amine reagent . It has been used for labeling of model reducing-end oligosaccharides via reductive amination .

Synthesis Analysis

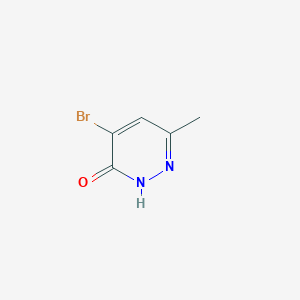

2-Amino-5-bromopyrimidine has been employed in the synthesis of pyridine, pyrimidine, and pyridinone C-nucleoside phosphoramidites. It has also been used in the synthesis of 2-phthalimido-5-bromopyrimidine as an intermediate for the preparation of sulfanilamides and amino acids containing the pyrimidine ring system .Molecular Structure Analysis

The crystal data and details pertaining to data collection and the structure refinement of 2-Amino-5-bromopyrimidine have been studied . The various vibrational modes in the crystal were confirmed by FTIR analysis .Chemical Reactions Analysis

2-Amino-5-bromopyridine has been used to study the hydrogen-bonding patterns in the 2-amino-5-bromopyridine benzoic acid (1/1) cocrystal. It has also been used in the synthesis of 2-amino-5-bromopyridinium 3-aminobenzoate salt and polycyclic azaarenes .Physical And Chemical Properties Analysis

2-Amino-5-bromopyridine is a solid at 20°C. It has a molecular weight of 173.01 and its purity is greater than 98.0% (GC). It appears as a white to light yellow to light yellow-red powder or crystal. It is soluble in chloroform and methanol .Aplicaciones Científicas De Investigación

Materiales Ópticos No Lineales

2-Amino-5-bromopirimidina-3-sulfonamida: ha sido estudiada por su potencial en materiales ópticos no lineales debido a sus capacidades de formación de complejos de transferencia de carga . Estos materiales son cruciales para aplicaciones como conmutación óptica, almacenamiento de datos y mezcla de frecuencias, que son integrales para las tecnologías de telecomunicaciones y procesamiento de señales.

Investigación Farmacéutica

En la industria farmacéutica, los derivados de este compuesto se exploran por sus reacciones de transferencia de carga, que son beneficiosas en el descubrimiento y desarrollo de fármacos . La capacidad de formar complejos estables se puede utilizar en la síntesis de nuevos productos farmacéuticos con posibles efectos terapéuticos.

Biotecnología

Los derivados del compuesto se utilizan en biotecnología para etiquetar oligosacáridos de extremo reductor mediante aminación reductiva . Esta aplicación es significativa para estudiar los procesos biológicos basados en carbohidratos y desarrollar herramientas de diagnóstico.

Ciencia de Materiales

This compound: participa en la síntesis de monocristales utilizados en estudios dieléctricos, que son esenciales para comprender las propiedades eléctricas de los materiales . Estos estudios pueden conducir al desarrollo de mejores materiales aislantes para diversas aplicaciones industriales.

Ciencia Ambiental

La investigación sobre el impacto ambiental de This compound y sus derivados incluye el estudio de su biodegradabilidad y su potencial como alternativas ecológicas a sustancias más peligrosas .

Química Analítica

Este compuesto se emplea en química analítica para el análisis estructural de oligosacáridos, lo que ayuda a la identificación y cuantificación de estas biomoléculas esenciales . Esto tiene implicaciones para el control de calidad en la producción de alimentos y la investigación de enfermedades basadas en carbohidratos.

Farmacología

En farmacología, This compound es un precursor en la síntesis de varios compuestos, incluidos los que se utilizan para la preparación de sulfanilamidas y aminoácidos que contienen el sistema cíclico de pirimidina, que son importantes en la síntesis de fármacos .

Aplicaciones Industriales

Las aplicaciones industriales de This compound incluyen su uso como intermedio en la síntesis de moléculas orgánicas complejas . Su reactividad con otros compuestos lo convierte en un valioso bloque de construcción en la fabricación de una amplia gama de productos.

Mecanismo De Acción

Target of Action

Brominated aromatic amine reagents like 2-amino-5-bromopyridine are generally used for labeling of model reducing-end oligosaccharides via reductive amination .

Mode of Action

It is known that brominated aromatic amines can participate in various chemical reactions, including reductive amination .

Biochemical Pathways

It has been used to study the hydrogen-bonding patterns in the 2-amino-5-bromopyridine benzoic acid (1/1) cocrystal .

Result of Action

It has been used in the synthesis of 2-amino-5-bromopyridinium 3-aminobenzoate salt and polycyclic azaarenes .

Safety and Hazards

2-Amino-5-bromopyridine can cause skin irritation (H315) and serious eye irritation (H319). Protective measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water in case of skin contact or if it gets in the eyes .

Direcciones Futuras

The intensive utilization of sulfonamides has led to the widespread contamination of the environment with these xenobiotic compounds. Consequently, bacteria inhabiting a wide diversity of environmental compartments have been in contact with sulfonamides for almost 90 years. This has led to the development of various strategies by bacteria to cope with these bacteriostatic agents, including mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides .

Análisis Bioquímico

Biochemical Properties

2-Amino-5-bromopyridine-3-sulfonamide plays a significant role in biochemical reactions, particularly in the labeling of model reducing-end oligosaccharides via reductive amination . This compound interacts with various enzymes, proteins, and other biomolecules through hydrogen bonding and other non-covalent interactions. For instance, it has been observed to form hydrogen bonds with the carboxylic group of neighboring benzoic acid molecules . These interactions are crucial for its function in biochemical assays and synthetic applications.

Cellular Effects

The effects of 2-Amino-5-bromopyridine-3-sulfonamide on cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the respiratory system, causing skin and eye irritation, and specific target organ toxicity upon single exposure . These effects highlight the importance of understanding its cellular impact for safe and effective use in laboratory settings.

Molecular Mechanism

At the molecular level, 2-Amino-5-bromopyridine-3-sulfonamide exerts its effects through various mechanisms. It interacts with biomolecules via hydrogen bonding and other non-covalent interactions, which can lead to enzyme inhibition or activation . Additionally, this compound can influence gene expression by binding to specific DNA sequences or interacting with transcription factors. These molecular interactions are essential for its role in biochemical assays and synthetic applications.

Temporal Effects in Laboratory Settings

The stability and degradation of 2-Amino-5-bromopyridine-3-sulfonamide over time are critical factors in its laboratory use. This compound is stable under dry, sealed conditions at temperatures between 2-8°C . Its effects on cellular function can change over time, with potential long-term impacts observed in both in vitro and in vivo studies. Understanding these temporal effects is crucial for optimizing its use in biochemical research.

Dosage Effects in Animal Models

The effects of 2-Amino-5-bromopyridine-3-sulfonamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . These threshold effects are essential for determining safe and effective dosage levels in experimental settings. Toxicity studies have shown that this compound can cause skin and eye irritation, as well as respiratory system toxicity at higher doses .

Metabolic Pathways

2-Amino-5-bromopyridine-3-sulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical functions. It has been used in the synthesis of polycyclic azaarenes and other complex molecules . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the cells and tissues it interacts with.

Transport and Distribution

The transport and distribution of 2-Amino-5-bromopyridine-3-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing its use in biochemical assays and therapeutic applications.

Subcellular Localization

2-Amino-5-bromopyridine-3-sulfonamide is localized in specific subcellular compartments, where it exerts its biochemical functions. This localization is directed by targeting signals and post-translational modifications that guide the compound to specific organelles. These subcellular interactions are essential for its role in modulating cellular processes and biochemical reactions.

Propiedades

IUPAC Name |

2-amino-5-bromopyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H,(H2,7,9)(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYXGZXSYHBIBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1S(=O)(=O)N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

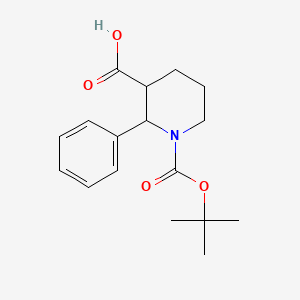

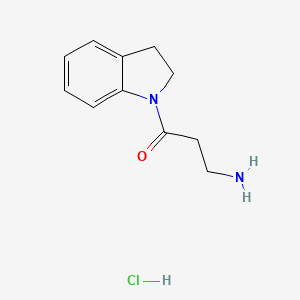

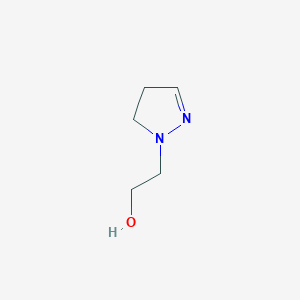

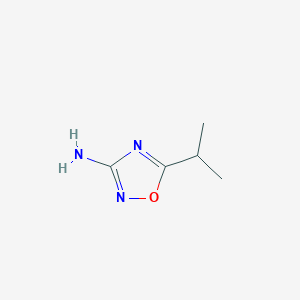

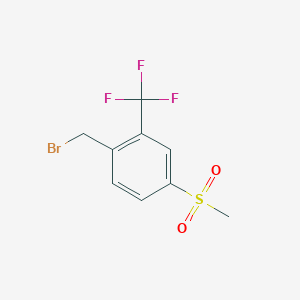

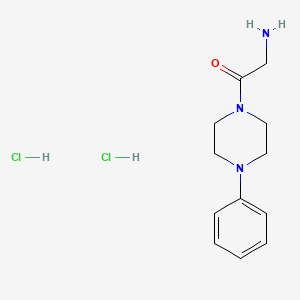

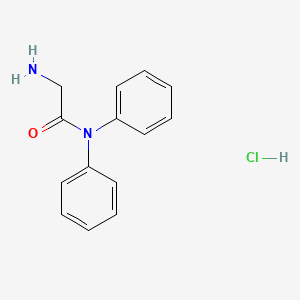

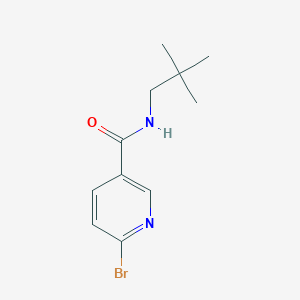

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromothiazolo[5,4-b]pyridine](/img/structure/B1524342.png)

![tert-butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1524343.png)